-yl)methanone](/img/structure/B12213685.png)
[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl](6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group with a piperidinylsulfonyl moiety and a dimethoxy-substituted isoquinoline ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone typically involves multiple steps, starting with the preparation of the core phenyl and isoquinoline structures. The chlorinated phenyl group can be synthesized through electrophilic aromatic substitution reactions, while the isoquinoline ring is often constructed via Pictet-Spengler cyclization. The piperidinylsulfonyl group is introduced through nucleophilic substitution reactions, followed by sulfonylation using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider factors such as reaction time, reagent availability, and waste management to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with these targets can lead to the discovery of new biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile. Its unique structure could provide a basis for the development of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, 4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone may be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of 4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Properties
Molecular Formula |
C24H29ClN2O5S |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C24H29ClN2O5S/c1-16-19-15-22(32-3)21(31-2)13-17(19)9-12-27(16)24(28)18-7-8-20(25)23(14-18)33(29,30)26-10-5-4-6-11-26/h7-8,13-16H,4-6,9-12H2,1-3H3 |
InChI Key |
XUNAONIEBIOQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12213624.png)
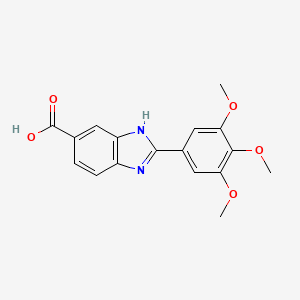
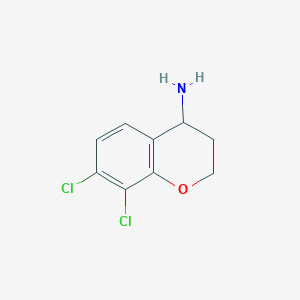
![4-[5-(furan-2-yl)-3-(7-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12213640.png)
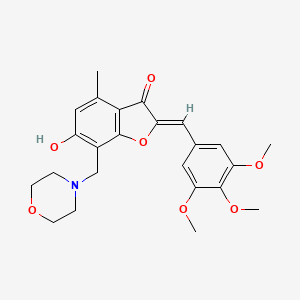
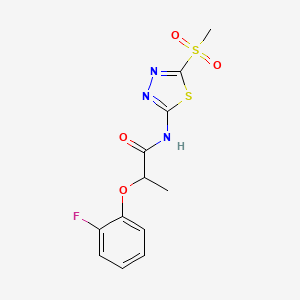
![3-(4-Chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12213655.png)
![5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12213657.png)
![2-[(3-Chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoic acid](/img/structure/B12213665.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12213668.png)
![2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B12213676.png)
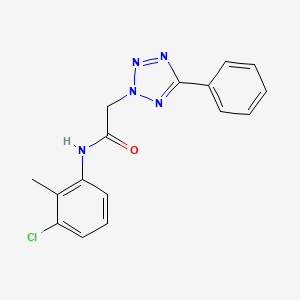
![3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid](/img/structure/B12213688.png)
![7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12213694.png)
